3-O-Methyl-D-glucosamine

Enzyme Inhibition N-acetylglucosamine kinase N-acetylmannosamine kinase

Standard glucosamine or O-methyl isomers lack the specific C-3 substitution required for potent N-acetylglucosamine kinase inhibition. This synthetic derivative enables pathway-specific metabolic studies. - **Selective inhibition**: Ki = 17 µM for NAG kinase vs. 80 µM for N-acetylmannosamine kinase - **Functional blockade**: 88% reduction in GlcNAc incorporation at 1 mM in HepG2 cells - **Research application**: Essential for measuring glucokinase activity without confounding phosphorylation

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
Cat. No. B12845145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-D-glucosamine
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC(C(C=O)N)C(C(CO)O)O
InChIInChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1
InChIKeyBKEFOISBTUIXFQ-BDVNFPICSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-D-glucosamine: Key Differentiation from Analogs


3-O-Methyl-D-glucosamine is a synthetic O-methylated derivative of the amino sugar D-glucosamine, wherein a methoxy group replaces the hydroxyl at the C-3 position [1]. This structural modification imparts distinct physicochemical and biological properties compared to its parent compound and other hexosamine analogs. Notably, its N-acetylated form (3-O-methyl-N-acetyl-D-glucosamine, CAS 94825-74-8) functions as a potent and selective inhibitor of N-acetylglucosamine kinase, an enzyme critical to the hexosamine biosynthetic pathway and sialic acid production [2]. The compound's unique substitution pattern differentiates it from other O-methyl glucosamine isomers, making it a specialized tool for probing carbohydrate metabolism and glycobiology.

3-O-Methyl-D-glucosamine: In-Class Substitution Failure


Generic substitution of 3-O-Methyl-D-glucosamine with D-glucosamine or other O-methyl glucosamine isomers is scientifically untenable due to profound differences in enzyme inhibition profiles and transport kinetics. D-glucosamine itself lacks the 3-O-methyl group, which is crucial for the potent and selective inhibition of N-acetylglucosamine kinase (Ki = 17 µM) [1]. Conversely, methylation at alternative positions, such as the 2,3-di-O-methyl derivative, drastically reduces affinity for the sugar transport site (Ki = 42.1 mM vs. 5.14 mM for 3-O-methyl-D-glucose), demonstrating a strict steric requirement at the C-2 position that is maintained in glucosamine analogs [2]. These data underscore that the specific 3-O-methylation pattern, and its N-acetylation state, are non-negotiable structural determinants of biochemical activity, precluding the use of simpler, less expensive, or more readily available in-class compounds as functional replacements.

3-O-Methyl-D-glucosamine: Evidence vs. Key Comparators


Selective N-Acetylglucosamine Kinase Inhibition

3-O-methyl-N-acetyl-D-glucosamine, a direct N-acetylated analog of the target compound, acts as a competitive inhibitor of N-acetylglucosamine kinase with a Ki of 17 µM in rat liver in vitro [1]. In contrast, its inhibition of N-acetylmannosamine kinase is non-competitive and 4.7-fold less potent, with a Ki of 80 µM [1]. This differential inhibitory profile highlights its utility as a selective probe for the N-acetylglucosamine kinase arm of the hexosamine pathway.

Enzyme Inhibition N-acetylglucosamine kinase N-acetylmannosamine kinase Sialic Acid Biosynthesis

Cellular Inhibition of Glycoprotein Incorporation

In a human hepatoma cell line (HepG2), treatment with 1 mM 3-O-methyl-N-acetyl-D-glucosamine resulted in an 88% inhibition of 14C-N-acetylglucosamine incorporation into cellular glycoproteins, and a 70% inhibition of 14C-N-acetylmannosamine incorporation [1]. This demonstrates a significant functional block in downstream glycoconjugate production, not merely an in vitro enzyme interaction.

Cellular Assay Glycoprotein Synthesis HepG2 Metabolic Flux

Unambiguous Glucokinase Selectivity

A critical differentiator for 3-O-methyl-N-acetyl-D-glucosamine is its complete lack of effect on glucokinase activity. In rat liver extracts, addition of the compound affected neither the Km nor the Vmax values of glucokinase, using glucose as a substrate [1]. This is in stark contrast to its potent inhibition of N-acetylglucosamine kinase. This high degree of selectivity is essential for assays aiming to measure glucokinase activity in complex tissue samples without interference from contaminating N-acetylglucosamine kinase.

Enzyme Assay Glucokinase Selectivity Pancreatic Islets

C-2 Steric Requirement for Sugar Transport

While not a direct study on the target compound, analysis of its non-aminated analog, 3-O-methyl-D-glucose, provides critical class-level insight into the steric requirements of the sugar transport site. 3-O-methyl-D-glucose exhibits a high affinity for the insulin-sensitive sugar transporter in rat adipocytes, with a Ki of 5.14 mM [1]. In stark contrast, the 2,3-di-O-methyl-D-glucose analog, which features an additional methyl group at the C-2 position, demonstrates a significantly reduced affinity, with a Ki of 42.1 mM—an 8.2-fold decrease [1]. This quantifies the severe steric hindrance at the C-2 position, underscoring why the 3-O-methyl pattern is essential for maintaining favorable interactions with key biological targets, a principle that extends to glucosamine-based analogs.

Sugar Transport GLUT Adipocyte Structure-Activity Relationship

N-Acetyl Analog Solubility in Water & DMSO

For practical laboratory use, the N-acetylated analog, 3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8), exhibits defined solubility parameters critical for experimental design. It is soluble in water to a concentration of 25 mM and in DMSO also to 25 mM . These values provide a clear baseline for preparing stock solutions and ensure compatibility with standard cell culture and biochemical assay conditions.

Solubility Formulation In vitro Assay Chemical Properties

3-O-Methyl-D-glucosamine: Specialized Research Applications


Glucokinase Activity Assays in Tissue Extracts

The unparalleled selectivity of 3-O-methyl-N-acetyl-D-glucosamine for N-acetylglucosamine kinase over glucokinase makes it an essential reagent for accurately measuring glucokinase activity. In pancreatic islet and liver extracts, where both enzymes are present, addition of this compound completely eliminates confounding N-acetylglucosamine kinase activity without altering glucokinase Km or Vmax [1]. This ensures that the measured glucose phosphorylation is attributable solely to glucokinase, a critical requirement for studies in diabetes and metabolic regulation.

Hexosamine Biosynthetic Pathway & Sialic Acid Production

The compound's potent and differential inhibition of N-acetylglucosamine kinase (Ki = 17 µM) and N-acetylmannosamine kinase (Ki = 80 µM) provides a precise molecular tool for studying the hexosamine biosynthetic pathway [1]. At 1 mM in HepG2 cells, it achieves 88% and 70% reduction in the incorporation of respective radiolabeled precursors into glycoproteins [1]. This allows researchers to selectively block the flux into the GlcNAc arm of the pathway, enabling the study of its downstream effects on UDP-GlcNAc pools, protein O-GlcNAcylation, and sialic acid biosynthesis, which are implicated in cancer, inflammation, and diabetes.

Carbohydrate Recognition SAR Analysis

For structural biologists and medicinal chemists, the compound serves as a key probe for mapping carbohydrate recognition sites. The 8.2-fold reduction in transport affinity observed when a second methyl group is added to the C-2 position of the related 3-O-methyl-D-glucose (Ki = 5.14 mM for 3-O-methyl vs. 42.1 mM for 2,3-di-O-methyl) underscores the strict steric constraints at that position [1]. The 3-O-methyl glucosamine scaffold, therefore, provides a defined chemical platform for exploring the binding pockets of sugar kinases, transporters, and lectins, guiding the rational design of more potent and selective inhibitors or glycomimetics.

Reference Standard for Method Development

Given its defined structure and activity, 3-O-Methyl-D-glucosamine and its N-acetylated analog are utilized as reference standards in analytical chemistry. Their well-characterized properties support method development and validation (AMV) for quality control in pharmaceutical synthesis, particularly for APIs related to glucosamine [1]. The compound's unique retention time and mass spectrometric signature provide a reliable benchmark for traceability and quantification in complex mixtures.

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